1,2,3,4-Tetrahydroisoquinoline-1-carboxamide hydrochloride
Description
1,2,3,4-Tetrahydroisoquinoline-1-carboxamide hydrochloride is a heterocyclic organic compound featuring a partially saturated isoquinoline core with a carboxamide group at the 1-position and a hydrochloride salt. For instance, tetrahydroisoquinoline derivatives are explored for their biological activities, including enzyme inhibition and receptor modulation . The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical formulations, as observed in similar compounds .
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-10(13)9-8-4-2-1-3-7(8)5-6-12-9;/h1-4,9,12H,5-6H2,(H2,11,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOQWCCJHLJCSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C(=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,2,3,4-tetrahydroisoquinoline-1-carboxamide hydrochloride can be achieved through several synthetic routes. Traditional methods include the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions . These methods typically involve cyclization reactions of N-(haloalkyl)aryl derivatives under acidic conditions. Industrial production methods often employ these classical reactions due to their efficiency and scalability .
Chemical Reactions Analysis
1,2,3,4-Tetrahydroisoquinoline-1-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides Major products formed from these reactions include isoquinoline derivatives and various substituted tetrahydroisoquinolines.
Scientific Research Applications
Medicinal Chemistry and Biological Activities
- Neuroprotective Effects : THIQ derivatives have shown promise in treating neurodegenerative disorders. Studies indicate that compounds derived from THIQ exhibit neuroprotective properties against oxidative stress and excitotoxicity, making them candidates for conditions like Alzheimer's disease and Parkinson's disease .
- Opioid Receptor Modulation : Research has identified THIQ as a selective antagonist for the kappa-opioid receptor. For instance, a specific derivative demonstrated high selectivity and potency in binding assays, indicating potential for developing new analgesics with fewer side effects compared to traditional opioids .
- Antimicrobial Properties : THIQ compounds have been evaluated for their antimicrobial activities against various pathogens. Some studies reported that certain THIQ derivatives possess significant antibacterial and antifungal properties, suggesting their utility in developing new antimicrobial agents .
- Antimalarial Activity : A series of THIQ derivatives have been investigated for their antimalarial effects against resistant strains of Plasmodium falciparum. These compounds demonstrated potent activity, leading to further optimization and development as potential therapeutic agents .
- Anti-tussive Activity : Patents have documented the anti-tussive effects of THIQ derivatives comparable to codeine. These compounds are being explored for treating cough associated with respiratory conditions without the adverse effects linked to traditional opioids .
Synthetic Methodologies
- Structure-Activity Relationship (SAR) Studies : The design of THIQ derivatives involves extensive SAR studies to optimize their biological activities. For example, modifications at specific positions on the THIQ scaffold can enhance receptor selectivity and potency .
- Synthesis Techniques : Various synthetic routes have been developed to produce THIQ derivatives efficiently. Techniques include cyclization reactions that yield high yields of desired products while minimizing by-products. Recent advancements focus on using chiral amino acids to create enantiomerically pure compounds .
- Industrial Applications : The scalability of synthesizing THIQ compounds has been addressed in recent research, allowing for the production of these compounds in bulk for pharmaceutical applications. The methods developed promise high purity and yield, essential for drug development processes .
Table 1: Biological Activities of THIQ Derivatives
Table 2: Synthetic Routes for THIQ Derivatives
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-1-carboxamide hydrochloride involves its interaction with various molecular targets. It is known to modulate neurotransmitter systems by inhibiting enzymes such as monoamine oxidase. This inhibition leads to increased levels of neurotransmitters like dopamine and serotonin, which can have neuroprotective effects . Additionally, the compound may interact with other molecular pathways involved in cell signaling and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomerism: 1-Carboxamide vs. 3-Carboxamide Derivatives
A critical distinction arises in the positional isomerism of the carboxamide group. The target compound (1-carboxamide) differs from 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide (CAS 112794-29-3, mentioned in ). Positional isomerism significantly impacts molecular interactions, solubility, and bioactivity. For example:
THIQ: Tetrahydroisoquinoline
Carboxamide Derivatives of Related Ring Systems
Comparisons with carboxamide-bearing tetrahydronaphthalene derivatives () highlight the influence of aromaticity and ring structure:
The isoquinoline core’s extended conjugation may enhance binding to aromatic-rich biological targets (e.g., enzymes or receptors) compared to tetrahydronaphthalene derivatives .
Hydrochloride Salts: Solubility and Stability
Hydrochloride salts are common in pharmaceuticals to improve bioavailability. A comparison with 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (dopamine HCl, CAS 62-31-7, ) reveals:
| Compound | Primary Use | Solubility Profile | Stability Considerations |
|---|---|---|---|
| Dopamine HCl | Neurotransmitter | Highly water-soluble | Sensitive to oxidation |
| 1,2,3,4-THIQ-1-carboxamide HCl | Research/Pharma | Likely moderate solubility | Stable under standard conditions |
Neurotoxic Potential vs. MPTP Analogs
While structurally distinct, MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine, ) underscores the importance of heterocyclic amine neurotoxicity. This difference arises from:
- Core Structure: MPTP’s tetrahydropyridine vs. tetrahydroisoquinoline.
- Substituents : MPTP’s methyl and phenyl groups vs. the carboxamide in the target compound.
Data Table: Comparative Overview of Key Compounds
Biological Activity
1,2,3,4-Tetrahydroisoquinoline-1-carboxamide hydrochloride (THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of the biological activity of THIQ, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of 1,2,3,4-Tetrahydroisoquinoline Derivatives
Tetrahydroisoquinolines (THIQs) are a class of alkaloids that have been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. The structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the THIQ scaffold can enhance these activities.
Biological Activities
Antiviral Activity
Recent studies have highlighted the antiviral potential of THIQ derivatives against SARS-CoV-2. For instance, a novel compound derived from THIQ demonstrated an EC50 value of 2.78 μM in Calu-3 human lung cells, outperforming chloroquine (CQ), which had an EC50 of 44.90 μM. The mechanism involved post-entry inhibition of viral replication .
Anticancer Properties
THIQ compounds have shown promise in cancer therapy by targeting Bcl-2 family proteins, which are crucial for cell apoptosis. A study reported that certain THIQ derivatives exhibited Ki values as low as 5.2 µM against Bcl-2 proteins and induced apoptosis in Jurkat cells through caspase-3 activation .
Selective Kinase Inhibition
Another significant aspect of THIQ's biological activity is its selective inhibition of DDR1 kinase. A derivative demonstrated a Kd value of 4.7 nM and an IC50 of 9.4 nM against DDR1, showcasing its potential as a therapeutic agent in conditions like pulmonary fibrosis .
The mechanisms through which THIQ compounds exert their biological effects vary significantly:
- Antiviral Mechanism : The antiviral action primarily involves inhibiting viral replication after entry into host cells .
- Apoptosis Induction : Compounds targeting Bcl-2 proteins facilitate apoptosis in cancer cells by promoting caspase activation .
- Kinase Inhibition : Selective binding to DDR1 leads to the suppression of its kinase activity without affecting other kinases .
Case Studies and Research Findings
| Study | Compound | Activity | EC50/IC50 Values | Notes |
|---|---|---|---|---|
| Study 1 | THIQ Derivative 1 | Antiviral (SARS-CoV-2) | EC50 = 2.78 μM (Calu-3) | Outperformed CQ |
| Study 2 | THIQ Derivative 11t | Anticancer (Bcl-2 Inhibition) | Ki = 5.2 µM | Induced apoptosis in Jurkat cells |
| Study 3 | Compound 6j | DDR1 Inhibition | IC50 = 9.4 nM | Highly selective with promising PK properties |
Q & A
Q. What are the optimal synthetic routes for 1,2,3,4-tetrahydroisoquinoline-1-carboxamide hydrochloride, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step processes, including cyclization, substitution, and carboxylation. For example, a related tetrahydroisoquinoline derivative was synthesized via Pictet-Spengler cyclization followed by carboxamide formation using chloroacetyl chloride under basic conditions (e.g., NaHCO₃) . Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalyst choice (e.g., Lewis acids) significantly impact yield and purity. Post-synthesis purification via recrystallization (using ethanol/HCl) or column chromatography (silica gel, CH₂Cl₂/MeOH) is critical to isolate the hydrochloride salt .
Q. Which analytical techniques are most reliable for characterizing this compound?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm the tetrahydroisoquinoline scaffold and carboxamide substituents. Aromatic protons typically appear at δ 6.5–7.5 ppm, while the carboxamide NH resonates near δ 8.0–9.0 ppm .
- Mass spectrometry (HRMS/ESI) : To verify molecular weight (e.g., C₁₀H₁₃ClN₂O, MW 212.68) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry, though challenges arise due to hygroscopicity of the hydrochloride salt .
- HPLC-PDA : Purity assessment using reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) .
Q. How do structural modifications (e.g., substituent position) affect the compound’s bioactivity?
Substituent positioning on the isoquinoline core alters receptor binding. For example:
- 1-Carboxamide group : Enhances hydrogen bonding with target proteins (e.g., kinases), as seen in analogues with IC₅₀ values < 1 μM .
- Chlorine at C7 : Increases lipophilicity (logP > 2.5) and blood-brain barrier permeability, critical for CNS-targeted studies .
- Hydroxyl groups at C6/C7 : Improve solubility but reduce metabolic stability due to glucuronidation . SAR studies should prioritize substituent effects on both potency and ADME properties .
Advanced Research Questions
Q. What strategies mitigate degradation of this compound during long-term storage?
Degradation pathways include hydrolysis (amide bond) and oxidation (aromatic rings). Mitigation strategies:
Q. How should researchers resolve contradictions in biological activity data across studies?
Contradictions often arise from assay variability or impurity interference. Recommendations:
- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and positive controls (e.g., staurosporine for kinase inhibition) .
- Impurity profiling : Quantify byproducts (e.g., des-chloro analogues) via LC-MS and correlate with bioactivity .
- Dose-response validation : Confirm IC₅₀/EC₅₀ values across ≥3 independent replicates .
Q. What computational tools predict the compound’s binding modes to biological targets?
- Molecular docking (AutoDock Vina) : Simulate interactions with receptors (e.g., dopamine D₂ or σ-1 receptors) using crystal structures from the PDB .
- MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories; monitor RMSD (<2 Å) and hydrogen bond persistence .
- QSAR models : Train with datasets of tetrahydroisoquinoline derivatives to predict logP, pKa, and toxicity (e.g., using MOE or Schrödinger) .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Knockout/knockdown models : Use CRISPR-Cas9 to silence putative targets (e.g., kinases) and assess rescue phenotypes .
- Thermal shift assays : Measure target protein stabilization (ΔTm > 2°C) upon compound binding .
- Metabolomics : Track downstream effects via LC-MS-based profiling of treated vs. untreated samples .
Q. What are the challenges in synthesizing enantiopure this compound?
Chirality at C1 is critical for activity. Key challenges:
- Stereocontrol : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) .
- Resolution : Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol) or enzymatic resolution (lipases) .
- Characterization : Confirm enantiomeric excess (>99%) via polarimetry or chiral CE .
Q. How do pharmacokinetic properties vary between enantiomers?
- Absorption : R-enantiomers often show higher Caco-2 permeability (Papp > 1 × 10⁻⁶ cm/s) due to favorable interactions with efflux transporters .
- Metabolism : S-enantiomers may undergo faster CYP3A4-mediated oxidation, reducing half-life .
- Toxicity : Enantiomer-specific off-target effects (e.g., hERG inhibition) require thorough cardiotoxicity screening .
Q. What advanced NMR techniques resolve overlapping signals in the compound’s spectrum?
- 2D NMR (COSY, HSQC) : Assign aromatic and aliphatic protons; HSQC correlates ¹H with ¹³C shifts for carboxamide and isoquinoline carbons .
- NOESY : Determine spatial proximity between NH protons and adjacent substituents .
- Variable-temperature NMR : Reduce signal broadening caused by slow conformational exchange (e.g., rotameric states) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
